molecular formula C12H16F3N5O2S B10917662 1,3-dimethyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide

1,3-dimethyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide

Cat. No.: B10917662
M. Wt: 351.35 g/mol
InChI Key: IIUYNMDJGSEQAS-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-N~4~-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-N~4~-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of hydrazones with α-bromo ketones under visible light catalysis, which provides 1,3,5-trisubstituted pyrazoles . Another method involves the use of palladium-catalyzed four-component coupling reactions, which include a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as Amberlyst-70, can offer eco-friendly attributes and simplify the reaction workup . Additionally, the use of transition-metal catalysts and photoredox reactions can enhance the efficiency and selectivity of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-N~4~-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyrazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-DIMETHYL-N~4~-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-N~4~-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can inhibit enzymes or receptors involved in various biological processes, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    1,3-DIMETHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLE: Lacks the sulfonamide group, resulting in different chemical properties and applications.

    5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE: Similar structure but without the ethyl and sulfonamide groups, leading to variations in reactivity and biological activity.

Uniqueness

1,3-DIMETHYL-N~4~-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of a trifluoromethyl group and a sulfonamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H16F3N5O2S

Molecular Weight

351.35 g/mol

IUPAC Name

1,3-dimethyl-N-[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C12H16F3N5O2S/c1-8-6-11(12(13,14)15)18-20(8)5-4-16-23(21,22)10-7-19(3)17-9(10)2/h6-7,16H,4-5H2,1-3H3

InChI Key

IIUYNMDJGSEQAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=CN(N=C2C)C)C(F)(F)F

Origin of Product

United States

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